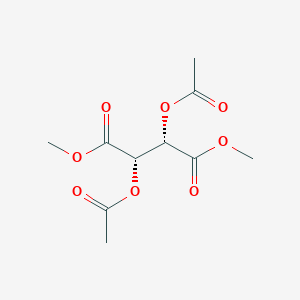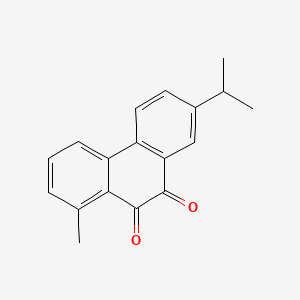
Retenequinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Retenequinone is an organic compound with the molecular formula C18H16O2. It is a type of quinone, which is a class of organic compounds characterized by a fully conjugated cyclic dione structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Retenequinone can be synthesized through several methods. One common method involves the oxidation of retene, a polycyclic aromatic hydrocarbon, using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically takes place under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Retenequinone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: This compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to prevent over-reduction.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted quinones. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
Retenequinone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research on this compound has shown promise in developing new drugs for various diseases.
Industry: this compound is used in the production of dyes, agrochemicals, and preservatives.
Wirkmechanismus
The mechanism of action of retenequinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it an effective electron carrier. This property is crucial in its biological activities, where it can interact with cellular components and disrupt normal cellular processes. This compound’s ability to form reactive oxygen species also contributes to its antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Phenanthrenequinone: Similar to retenequinone, it is used in the synthesis of dyes and has biological activities.
p-Terphenylquinone: Another quinone derivative with applications in organic synthesis and potential biological activities.
Uniqueness of this compound
This compound stands out due to its unique structure and reactivity. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in scientific research and industrial applications. Additionally, its potential biological activities make it a valuable compound for drug development and therapeutic research .
Eigenschaften
CAS-Nummer |
5398-75-4 |
|---|---|
Molekularformel |
C18H16O2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
1-methyl-7-propan-2-ylphenanthrene-9,10-dione |
InChI |
InChI=1S/C18H16O2/c1-10(2)12-7-8-13-14-6-4-5-11(3)16(14)18(20)17(19)15(13)9-12/h4-10H,1-3H3 |
InChI-Schlüssel |
WVOVXOXRXQFTAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3=C(C=C(C=C3)C(C)C)C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



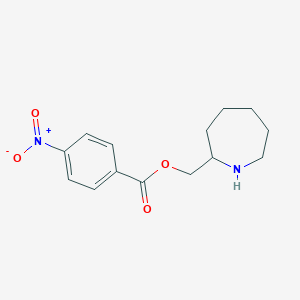
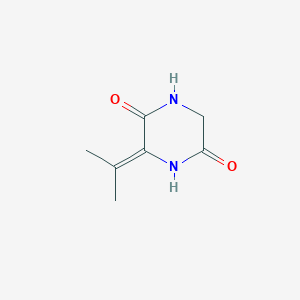

![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)
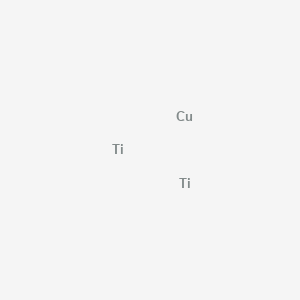
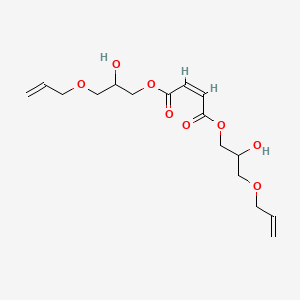


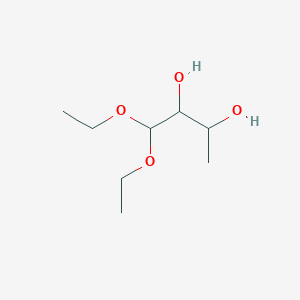
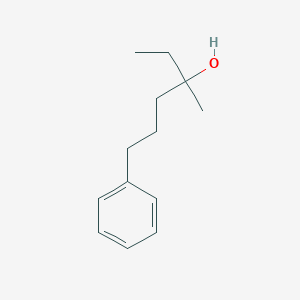
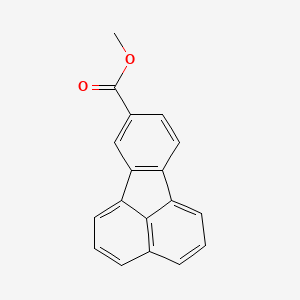
![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)
